molecular formula C8H15NO B15253283 1-(2-Ethylpyrrolidin-2-yl)ethan-1-one

1-(2-Ethylpyrrolidin-2-yl)ethan-1-one

Cat. No.: B15253283
M. Wt: 141.21 g/mol
InChI Key: QFAJRWAJMQJMLQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylpyrrolidin-2-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-ethylpyrrolidine with ethanoyl chloride under basic conditions. The reaction typically proceeds as follows: [ \text{2-Ethylpyrrolidine} + \text{Ethanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylpyrrolidin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Ethylpyrrolidin-2-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Ethylpyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2-Ethylpyrrolidin-2-yl)ethan-1-one can be compared with other pyrrolidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(2-ethylpyrrolidin-2-yl)ethanone

InChI

InChI=1S/C8H15NO/c1-3-8(7(2)10)5-4-6-9-8/h9H,3-6H2,1-2H3

InChI Key

QFAJRWAJMQJMLQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCN1)C(=O)C

Origin of Product

United States

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